![molecular formula C9H7NO2S B1583024 Methyl benzo[d]thiazole-6-carboxylate CAS No. 73931-63-2](/img/structure/B1583024.png)
Methyl benzo[d]thiazole-6-carboxylate
Overview
Description
“Methyl benzo[d]thiazole-6-carboxylate” is a chemical compound with the CAS Number: 73931-63-2 . It has a molecular weight of 194.23 . The IUPAC name for this compound is methyl 1H-1lambda3-benzo[d]thiazole-6-carboxylate . It is a white to off-white solid .
Molecular Structure Analysis
The InChI code for “Methyl benzo[d]thiazole-6-carboxylate” is 1S/C9H8NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5,13H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl benzo[d]thiazole-6-carboxylate” is a white to off-white solid . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Drug Discovery
Methyl benzo[d]thiazole-6-carboxylate plays a significant role in synthetic and medicinal chemistry. It's a component in various compounds and drugs with diverse bioactivities. An efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, using methyl benzo[d]thiazole-6-carboxylate as a building block, allows for extensive exploration of chemical space around this molecule (Durcik et al., 2020).
Alzheimer’s Disease Research
Methyl benzo[d]thiazole-6-carboxylate is involved in the synthesis of thiazolo[5,4-f]quinazolin-9(8H)-one derivatives, which are investigated for their inhibitory potency against kinases linked to Alzheimer’s disease. These compounds show potential as multi-target inhibitors of kinases, highlighting the versatility of methyl benzo[d]thiazole-6-carboxylate in the development of novel therapeutic agents (Hédou et al., 2016).
Antitumor Applications
The compound's fluorescence properties, particularly in different nanoliposome formulations, indicate its potential in antitumor applications. Its interaction with proteins like bovine serum albumin (BSA) and the multidrug resistance protein MDR1 through fluorescence resonance energy transfer (FRET) suggests its usefulness in drug delivery developments for antitumor purposes (Costa et al., 2014).
Antimicrobial and Antimosquito Properties
Methyl benzo[d]thiazole-6-carboxylate derivatives have been synthesized and shown to have significant antimicrobial properties. They exhibit good growth inhibition against various pathogens and have been evaluated for antimosquito properties, demonstrating repellency, insecticidal, and larvicidal activity against Anopheles arabiensis (Venugopala et al., 2013).
Photoluminescence and Biological Studies
The compound's derivatives exhibit notable photoluminescence, enhancing its potential in optical applications. Biological studies of these compounds show promising antibacterial and antifungal activities, further expanding the scope of its applications in medicinal chemistry (Shafi et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl benzo[d]thiazole-6-carboxylate is a compound with a diverse range of biological activities . .
Mode of Action
Thiazole derivatives, in general, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXQEAJOCDXKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344293 | |
Record name | Methyl benzo[d]thiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzo[d]thiazole-6-carboxylate | |
CAS RN |
73931-63-2 | |
Record name | Methyl benzo[d]thiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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